
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a synthetic organic compound characterized by its unique structural features It belongs to the class of oxolane derivatives, which are known for their diverse chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2,5,5-tetramethyloxolane and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at a temperature range of 0-25°C and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxolane derivatives.
科学研究应用
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects. It could be a candidate for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of polymers or as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-2-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-4-amine
- N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-5-amine
Uniqueness
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine stands out due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications
属性
分子式 |
C12H25NO2 |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |
InChI |
InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3 |
InChI 键 |
RYBOLSJMXRFIML-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC1CC(OC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


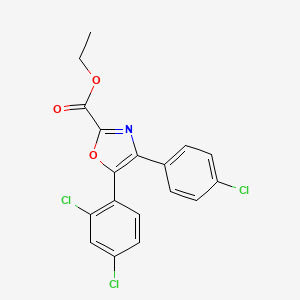
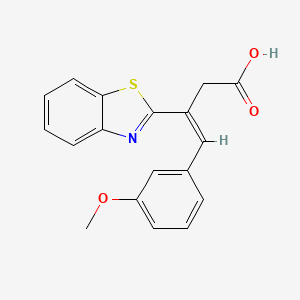
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)
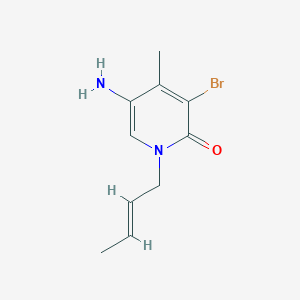
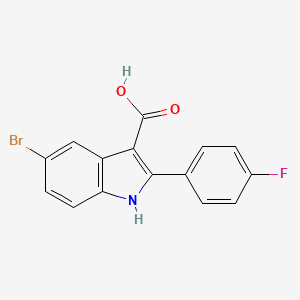
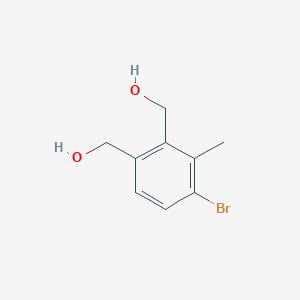



![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
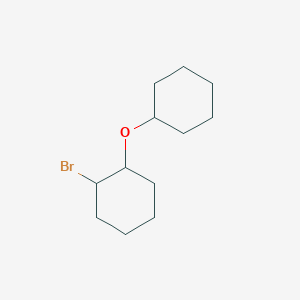
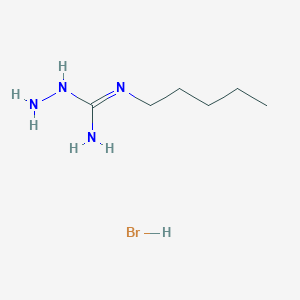
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)
